

cryo-EM structure determination with DNA Gyrase-IN-3

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Compound Focus: DNA Gyrase-IN-3

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Compound Profile: DNA Gyrase-IN-3

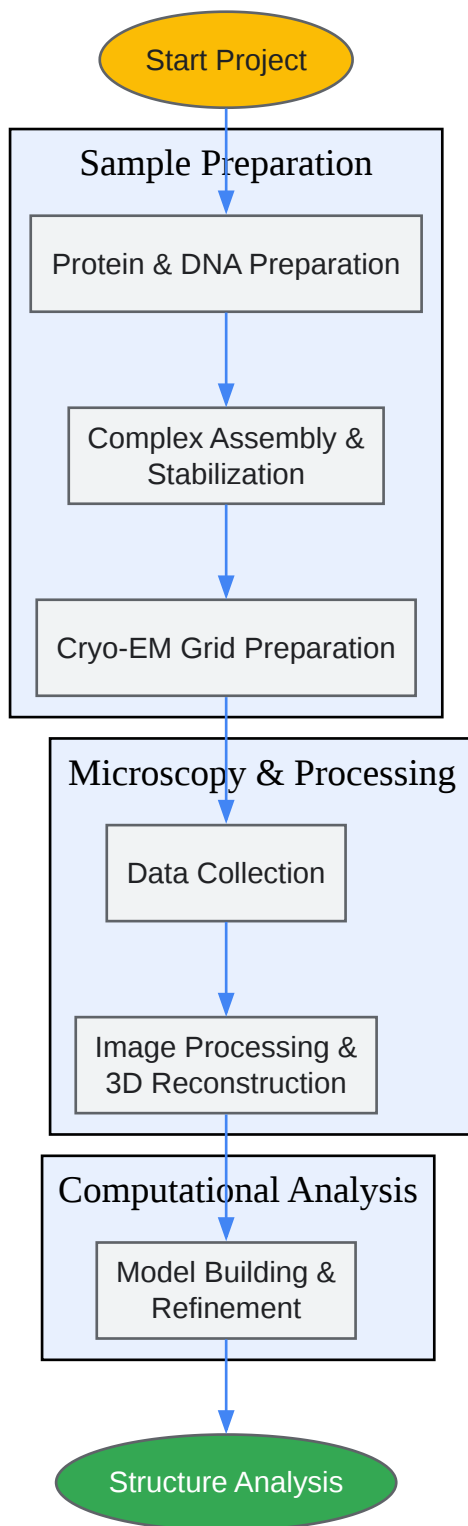
Table 1: Chemical and Biochemical Characteristics of DNA Gyrase-IN-3

Characteristic	Detail
IUPAC Name	(2E)-5-methyl-2-[[[(2Z)-2-[(E)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one [1]
Molecular Formula	C ₁₈ H ₂₀ N ₆ OS ₂ [1]
Molecular Weight	400.52 g/mol [1]
CAS Number	2522667-08-7 [1]
Target	DNA Gyrase B Subunit (E. coli) [1]
Bioactivity	Inhibition (Antagonist) [1]
Reported IC ₅₀	5.41 - 15.64 μM (against E. coli DNA gyrase) [1]

Characteristic	Detail
Documented Effects	Anti-tubercular, Antibacterial [1]
Solubility (Suggested)	May dissolve in DMSO; otherwise, water, ethanol, or DMF [1]

Proposed Experimental Workflow

The following workflow is adapted from a published cryo-EM study of the *E. coli* DNA gyrase in complex with a different antibiotic, gepotidacin [2] [3]. This provides a robust template that can be modified for use with **DNA Gyrase-IN-3**.



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Workflow for Cryo-EM Structure Determination of a Gyrase Complex

Sample Preparation

• Protein and DNA Preparation

- **Gyrase Expression and Purification:** Individually overexpress and purify the GyrA and GyrB subunits of *E. coli* DNA gyrase. Assemble the A₂B₂ holoenzyme in stoichiometric amounts [2].
- **DNA Substrate:** Design and purify a double-stranded DNA substrate. A 180 base pair (bp) double-nicked DNA was used successfully in the reference study to mimic the G-segment [2].
- **Activity Validation:** Confirm the enzymatic activity of the purified gyrase complex using functional assays like DNA supercoiling and ATP hydrolysis before proceeding [2].

• Complex Assembly and Stabilization

- **Incubation:** Mix the assembled gyrase holoenzyme with the DNA substrate and **DNA Gyrase-IN-3**. The inhibitor concentration should be optimized based on its IC₅₀, potentially starting in the 10-50 μM range.
- **Stabilization with ATP analog:** Add a non-hydrolysable ATP analog, such as ADPNP (also known as AMP-PNP), to the complex. This stabilizes the enzyme in a conformation mimicking the ATP-bound state, which is crucial for trapping a uniform population of complexes for imaging [2].
- **Final Purification:** Purify the stabilized nucleoprotein complex using size-exclusion chromatography (SEC) to isolate a homogenous sample for grid preparation [2].

Cryo-EM Data Collection and Processing

Table 2: Key Parameters for Cryo-EM from a Reference Gyrase Study [2]

Parameter	Detail
Microscope	Titan Krios
Detector/Phase Plate	Volta Phase Plate
Target Defocus	-500 nm
Initial Micrographs	11,833 movie frames
Selected Micrographs	8,701

Parameter	Detail
Final Particle Stack	191,456 particles
Software (Example)	RELION2, cryoSPARC
Overall Resolution	6.6 Å (with local resolution up to 3.0 Å)

- **Grid Preparation and Data Collection**

- Apply the purified complex to cryo-EM grids, blot, and vitrify in liquid ethane.
- Collect datasets using a high-end cryo-electron microscope (e.g., Titan Krios). Using a Volta Phase Plate can significantly enhance image contrast, which is beneficial for achieving high resolution [2].

- **Image Processing and 3D Reconstruction**

- Process the movie frames for gain correction and motion correction.
- Perform automated particle picking, followed by multiple rounds of 2D classification to select well-defined particle images.
- Use an ab-initio reconstruction in a program like cryoSPARC to generate an initial 3D model [2].
- Conduct 3D classification to deconvolute potential conformational heterogeneity within the particle stack. The reference study identified two distinct states of the DNA-binding/cleavage domain [2].
- Refine the 3D structures for each homogeneous subset to achieve the highest possible resolution.

Model Building, Refinement, and Analysis

- **Model Building and Refinement**

- Use previously solved crystal structures of isolated GyrA and GyrB domains as initial models [2].
- Fit these atomic models into the cryo-EM density map. The high local resolution around the DNA-binding and drug-binding site (up to 3.0 Å) should allow for precise positioning of the DNA and the **DNA Gyrase-IN-3** molecule [2].
- Conduct iterative cycles of real-space refinement and manual adjustment in programs like Coot and Phenix to improve the model's fit to the density and its stereochemical quality [4].

- **Structure Analysis**

- Analyze the protein-inhibitor interactions in detail to identify hydrogen bonds, hydrophobic contacts, and any water-mediated interactions.
- Compare the structure with apo-gyrase or gyrase bound to other inhibitors (like gepotidacin [2] or quinolones [5]) to understand the unique mechanism of action and conformational changes induced by **DNA Gyrase-IN-3**.

Key Considerations for Researchers

- **Inhibitor Solubility and Handling:** **DNA Gyrase-IN-3** is typically solid at room temperature. A stock solution can be prepared in DMSO and diluted into the reaction buffer, ensuring the final DMSO concentration does not affect protein activity [1].
- **Conformational States:** Be prepared to identify multiple conformational states during 3D classification. DNA gyrase is a flexible machine, and inhibitors often trap specific intermediates. Deconvoluting these states is key to a mechanistic understanding [2] [5].
- **Leveraging Advanced Tools:** Consider integrating deep learning-based modeling tools. Methods like MICA, which combine cryo-EM density maps with AlphaFold3-predicted structures, can significantly improve the accuracy and efficiency of model building [4].

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References

1. DNA Gyrase-IN-3 | 细菌DNA促旋酶B抑制剂 | CAS 2522667-08-7 [in vivochem.cn]
2. - Cryo of the complete E. coli EM nucleoprotein... structure DNA gyrase [nature.com]
3. - Cryo of the complete E. coli EM nucleoprotein... structure DNA gyrase [pubmed.ncbi.nlm.nih.gov]
4. Multimodal deep learning integration of cryo-EM and ... [nature.com]
5. CryoEM structures of open dimers of gyrase A in complex with ... [pmc.ncbi.nlm.nih.gov]

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